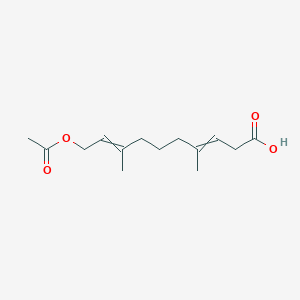
10-(Acetyloxy)-4,8-dimethyldeca-3,8-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(Acetyloxy)-4,8-dimethyldeca-3,8-dienoic acid is an organic compound characterized by the presence of an acetyloxy group and a deca-dienoic acid backbone This compound is notable for its unique structural features, which include multiple double bonds and an acetyloxy functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Acetyloxy)-4,8-dimethyldeca-3,8-dienoic acid typically involves the following steps:
Formation of the Deca-dienoic Acid Backbone: This can be achieved through a series of reactions starting from simpler organic molecules
Introduction of the Acetyloxy Group: The acetyloxy group can be introduced via acetylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
10-(Acetyloxy)-4,8-dimethyldeca-3,8-dienoic acid can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy group.
Major Products
Oxidation: Epoxides, diols
Reduction: Saturated deca-dienoic acid derivatives
Substitution: Amino or thiol-substituted derivatives
Applications De Recherche Scientifique
10-(Acetyloxy)-4,8-dimethyldeca-3,8-dienoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 10-(Acetyloxy)-4,8-dimethyldeca-3,8-dienoic acid involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. The double bonds in the compound can also interact with enzymes and other proteins, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
10-(Acetyloxy)-4,8-dimethyldeca-3,8-dienoic acid: shares similarities with other acetyloxy-containing compounds such as acetylsalicylic acid (aspirin) and acetyloxybenzoic acid.
Deca-dienoic acids: with different substituents also exhibit similar reactivity and applications.
Uniqueness
- The presence of multiple double bonds and the specific positioning of the acetyloxy group make this compound unique in its reactivity and potential applications.
- Its ability to undergo a wide range of chemical reactions and its potential biological activities distinguish it from other similar compounds .
Propriétés
Numéro CAS |
91851-89-7 |
|---|---|
Formule moléculaire |
C14H22O4 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
10-acetyloxy-4,8-dimethyldeca-3,8-dienoic acid |
InChI |
InChI=1S/C14H22O4/c1-11(7-8-14(16)17)5-4-6-12(2)9-10-18-13(3)15/h7,9H,4-6,8,10H2,1-3H3,(H,16,17) |
Clé InChI |
SVNBSQWSCRUARX-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC(=O)O)CCCC(=CCOC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


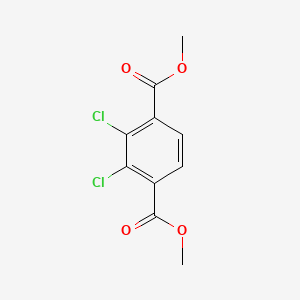
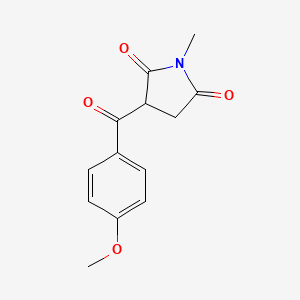
![4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9'-xanthene]](/img/structure/B14351653.png)
![lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14351654.png)

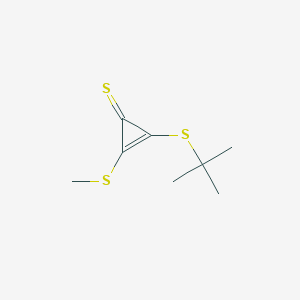

![Ethyl [2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate](/img/structure/B14351684.png)
methanolate](/img/structure/B14351686.png)
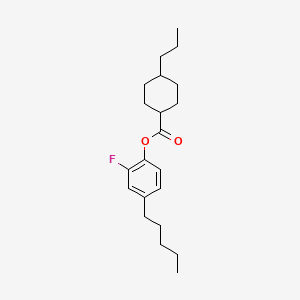
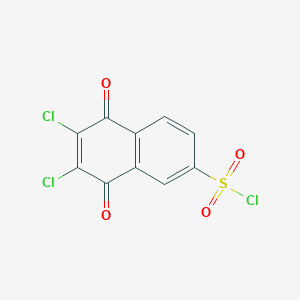
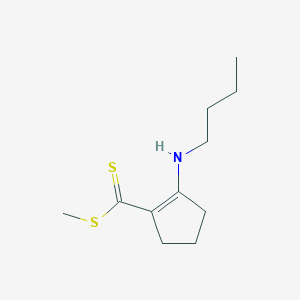
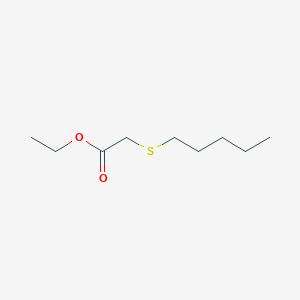
![Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate](/img/structure/B14351720.png)
